1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

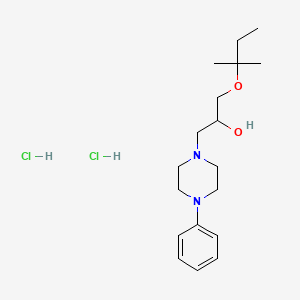

1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a tert-pentyloxy group and a 4-phenylpiperazinyl moiety. The dihydrochloride salt enhances its aqueous solubility, critical for bioavailability.

Properties

IUPAC Name |

1-(2-methylbutan-2-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2.2ClH/c1-4-18(2,3)22-15-17(21)14-19-10-12-20(13-11-19)16-8-6-5-7-9-16;;/h5-9,17,21H,4,10-15H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKYZVQZUGTJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

Formation of the piperazine ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the phenyl group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the piperazine ring.

Attachment of the tert-pentyloxy group: The tert-pentyloxy group is introduced through an etherification reaction, where a tert-pentyl alcohol reacts with an appropriate leaving group on the piperazine ring.

Formation of the propan-2-ol moiety: The final step involves the addition of the propan-2-ol group, which can be achieved through a nucleophilic addition reaction with an epoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.

Medicine: It is investigated for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets in the central nervous system. The compound is believed to act as a modulator of neurotransmitter receptors, such as serotonin or dopamine receptors, thereby influencing neuronal signaling pathways. This modulation can result in changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The compound’s structural analogs vary primarily in their phenoxy substituents and piperazine modifications. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons

Key Findings from Analog Studies

Phenoxy Substituent Effects: Tert-pentyloxy vs. Adamantyl: The tert-pentyloxy group (branched C5 alkyl) offers moderate lipophilicity, enhancing membrane permeability compared to the highly rigid adamantyl group, which may impede blood-brain barrier penetration . Chlorophenoxy vs. Ethylphenoxy: Chlorine substituents (electron-withdrawing) may enhance receptor binding affinity compared to ethyl groups (electron-donating), as seen in adrenoceptor-targeting analogs .

Piperazine Modifications: 4-Phenylpiperazine vs. 4-Methylpiperazine: The phenyl group in the target compound likely improves selectivity for serotonin or dopamine receptors, whereas methyl substitution () may favor adrenergic interactions .

Pharmacological Activities: Analogs with methoxyphenoxy groups () demonstrated α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive effects, suggesting the target compound may share these properties . Compounds with allyl or hydroxyethyl groups () showed spasmolytic activity, implying structural flexibility in modulating smooth muscle function .

Biological Activity

1-(Tert-pentyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and molecular weight of approximately 352.33 g/mol. The structure includes a piperazine ring, which is often associated with various biological activities, particularly in neuropharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.33 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antidepressant Effects

Research indicates that compounds containing piperazine moieties exhibit significant antidepressant properties. A study demonstrated that derivatives of piperazine can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The specific compound this compound has shown promise in enhancing serotonergic transmission, thus potentially alleviating depressive symptoms .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against various cancer cell lines. In vitro studies have indicated that related piperazine derivatives exhibit significant cytotoxicity against breast cancer (MCF-7) and other cancer cell lines, often outperforming traditional chemotherapeutics like Tamoxifen . The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Neuroprotective Effects

Neuroprotective properties have also been attributed to this class of compounds. Research has shown that certain piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antidepressant | Modulates serotonin receptors |

| Anticancer | Significant cytotoxicity against MCF-7 cells |

| Neuroprotective | Protects against oxidative stress |

Case Studies and Research Findings

- Antidepressant Study : A study published in a peer-reviewed journal highlighted the efficacy of a related piperazine compound in reducing depression-like behaviors in animal models. The results indicated a marked increase in serotonin levels following administration of the compound, suggesting its potential as an antidepressant .

- Cytotoxicity Evaluation : In vitro assays evaluated the cytotoxic effects of various piperazine derivatives, including this compound against several cancer cell lines. The results showed IC50 values significantly lower than those of conventional drugs, indicating a strong potential for further development .

- Neuroprotection Research : A study investigating the neuroprotective effects of piperazine derivatives found that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress in cultured neuronal cells. This opens avenues for their application in neurodegenerative disease therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.